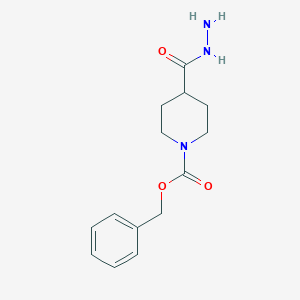

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate

Descripción general

Descripción

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its beige solid physical form and is typically stored at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperatures and often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis Overview:

- Starting Materials: Typically involves benzyl piperidine derivatives.

- Key Reagents: Hydrazine derivatives, carbonyl compounds.

- Typical Yields: Varies based on reaction conditions but can reach up to 80% in optimized conditions .

Pharmaceutical Applications

-

Analgesics Development:

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate serves as a precursor for synthesizing potent analgesics. Its structural features allow for modifications that can enhance receptor affinity and selectivity, particularly at opioid receptors . -

GABAergic Activity:

Research indicates that derivatives of piperidine compounds exhibit GABA-related activity, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy . The ability to modify the hydrazinecarbonyl moiety enhances the pharmacological profile of these derivatives. -

Receptor Agonists and Antagonists:

This compound has been utilized in the synthesis of receptor agonists and antagonists, particularly those targeting serotonin and dopamine receptors. These compounds have implications in treating mood disorders and psychosis .

Case Study 1: Synthesis of Analgesics

A study demonstrated the successful synthesis of a series of benzyl piperidine derivatives from this compound. These derivatives displayed significant analgesic properties in preclinical trials, indicating their potential for further development into therapeutic agents .

Case Study 2: GABA Modulation

Another research effort focused on modifying the hydrazinecarbonyl group to enhance GABAergic activity. The resulting compounds showed improved efficacy in binding to GABA receptors and were evaluated for their anxiolytic effects in animal models .

Comparative Analysis of Related Compounds

To understand the significance of this compound, it is essential to compare it with other related piperidine derivatives:

| Compound Name | Key Features | Applications |

|---|---|---|

| Benzyl 4-(phenylamino)piperidine-4-carboxylic acid | Phenyl substitution enhances receptor binding | Analgesics, mood stabilizers |

| Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate | Oxo group increases reactivity | Precursor for various receptor modulators |

| Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxamide | Amide functionality improves solubility | Antidepressants, anxiolytics |

Mecanismo De Acción

The mechanism of action of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid methyl ester

- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid ethyl ester

- 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific benzyl ester functional group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Actividad Biológica

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine and carbonyl compounds. The general synthetic pathway includes:

- Formation of the Piperidine Derivative : Piperidine is reacted with a benzyl group to form Benzyl piperidine.

- Hydrazine Reaction : The introduction of hydrazine leads to the formation of the hydrazinecarbonyl moiety.

- Carboxylation : The final step involves the addition of a carboxylic acid group, yielding the target compound.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazinecarbonyl compounds can inhibit human carbonic anhydrase isoforms (hCA I, II, IX, XII), which are implicated in tumor growth and metastasis.

- Case Study : A study reported that certain derivatives showed low nanomolar inhibition against hCA IX and XII, indicating their potential as anticancer agents .

| Compound | Target Isoform | IC50 (nM) |

|---|---|---|

| 5g | hCA IX | <10 |

| 5m | hCA XII | <20 |

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. Compounds with similar structural features have shown efficacy against Plasmodium falciparum.

- Case Study : A related compound demonstrated potent inhibition of N-myristoyltransferase (NMT), an essential enzyme for the survival of malaria parasites, with an EC50 value indicating effective activity in vivo against rodent malaria models .

The mechanism underlying the biological activity of this compound appears to involve:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit carbonic anhydrase isoforms suggests a mechanism where it interferes with tumor-associated enzymes, potentially leading to reduced tumor growth.

- Targeting Metabolic Pathways : By inhibiting NMT in malaria parasites, it disrupts lipid metabolism crucial for parasite survival.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of hydrazinecarbonyl derivatives. Modifications at specific positions on the piperidine ring or the hydrazine moiety can significantly alter potency and selectivity.

- Table of SAR Findings :

| Modification | Effect on Activity |

|---|---|

| Chlorination at C3 | Increased selectivity for hCA IX |

| Addition of bulky groups | Enhanced lipophilicity and enzyme affinity |

Propiedades

IUPAC Name |

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-80-9 | |

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.